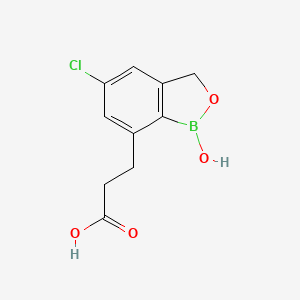
5-Amino-5-cyclopropylpent-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-cyclopropylpent-1-yn-3-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an amino group and a triple bond, making it an interesting subject for chemical research and applications .
Preparation Methods
The synthesis of 5-Amino-5-cyclopropylpent-1-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Amino-5-cyclopropylpent-1-yn-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include catalysts, solvents like ethanol or water, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted derivatives and heterocyclic compounds.
Scientific Research Applications
5-Amino-5-cyclopropylpent-1-yn-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mechanism of Action
The mechanism by which 5-Amino-5-cyclopropylpent-1-yn-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities .
Comparison with Similar Compounds
5-Amino-5-cyclopropylpent-1-yn-3-one can be compared with other similar compounds, such as:
5-Amino-1-pentyn-3-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Amino-5-methylpent-1-yn-3-one: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties and applications.
5-Amino-5-phenylpent-1-yn-3-one:
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-amino-5-cyclopropylpent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)5-8(9)6-3-4-6/h1,6,8H,3-5,9H2 |
InChI Key |
YTUFMDVSVGHBER-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)








![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)



